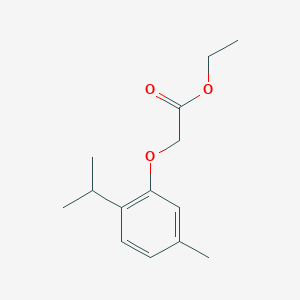

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate

Description

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate (CAS: 65101-72-6) is an aromatic ester derivative characterized by a phenoxyacetate backbone substituted with isopropyl and methyl groups at the 2- and 5-positions of the benzene ring, respectively. Its molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol . The compound is synthesized via esterification of thymol derivatives or hydrolysis of intermediates, as demonstrated in its conversion to carboxylic acids or hydrazides for further functionalization .

Key spectral data includes ¹H-NMR (δ 1.36–1.40 ppm for CH₃ groups, 4.70 ppm for OCH₂) and ¹³C-NMR (δ 169.1 ppm for C=O) . It serves as a precursor in medicinal chemistry, particularly for synthesizing antifungal agents and heterocyclic derivatives .

Properties

IUPAC Name |

ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-11(4)6-7-12(13)10(2)3/h6-8,10H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNMZTVOCSNNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364163 | |

| Record name | SBB020291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65101-72-6 | |

| Record name | SBB020291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The most common method to synthesize Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate involves the Williamson ether synthesis, where the phenolic hydroxyl group of thymol or carvacrol is alkylated with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent or acetone. This reaction proceeds via nucleophilic substitution, generating the ether linkage.

Typical Procedure and Conditions

- Starting materials: Thymol or carvacrol (0.02 moles), anhydrous potassium carbonate (0.03 moles), ethyl chloroacetate (0.02 moles)

- Solvent: Dry acetone (50 mL)

- Reaction vessel: 100 mL round bottom flask

- Temperature: Reflux for 6 hours initially with K2CO3 and phenol, then ethyl chloroacetate is added dropwise over 1 hour, followed by reflux for an additional 4 hours

- Workup: After reaction completion, the mixture is cooled, solvent removed, quenched on crushed ice, stirred, and extracted with diethyl ether. The organic layer is washed with water, dried over sodium sulfate, and solvent removed under vacuum.

- Yield: Approximately 79.5% of a yellowish oil product, used without further purification for subsequent steps

This method is described in detail in a synthetic scheme reported by the Royal Society of Chemistry, where carvacrol was used as the phenolic starting material to yield ethyl-2-(5-isopropyl-2-methylphenoxy)acetate.

Alternative Synthesis Using Williamson Etherification in DMF at Room Temperature

A variation of the Williamson etherification uses dry N,N-dimethylformamide (DMF) as solvent and potassium carbonate as base under nitrogen atmosphere at room temperature to avoid reagent degradation. In this method:

- Starting material: Thymol (or related phenol)

- Alkylating agent: Appropriate bromide derivative (e.g., ethyl bromoacetate)

- Conditions: Room temperature, nitrogen atmosphere, anhydrous K2CO3 in dry DMF

- Outcome: Efficient formation of this compound with good yields

This approach was reported by Sisto et al. (2021) and is advantageous for sensitive substrates or to minimize side reactions.

Analytical and Purification Details

- Purification: Typically involves extraction, drying, solvent removal under vacuum, and sometimes recrystallization or flash column chromatography.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, mass spectrometry, melting point, and thin-layer chromatography (TLC).

- Typical spectral data:

- ^1H NMR shows characteristic signals for the ethyl ester group (quartet and triplet), aromatic protons, isopropyl group (doublet and multiplet), and methyl substituents.

- ^13C NMR confirms the ester carbonyl and aromatic carbons.

- Yields: Generally high, ranging from 70% to 80% depending on the exact conditions and scale.

Summary Table of Preparation Methods

Research Findings and Notes

- The Williamson etherification remains the most reliable and widely used method for preparing this compound.

- The choice of solvent and reaction temperature can influence yield and purity; dry acetone and reflux conditions are standard, but DMF at room temperature is a milder alternative.

- The reaction requires anhydrous conditions and dry reagents to prevent hydrolysis or side reactions.

- The product is typically obtained as a yellowish oil or solid, depending on purification, and is suitable for further synthetic transformations.

- Analytical techniques such as NMR and LCMS confirm the structure and purity, ensuring reproducibility.

- The compound serves as a key intermediate for subsequent synthesis of hydrazides, thioureas, triazoles, and thiazole derivatives, as documented in multiple studies.

This comprehensive overview consolidates the preparation methods of this compound from diverse, authoritative sources, providing detailed reaction conditions, yields, and analytical insights for researchers and practitioners in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-isopropyl-5-methylphenoxy)acetic acid and ethanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products Formed

Hydrolysis: 2-(2-isopropyl-5-methylphenoxy)acetic acid and ethanol.

Oxidation: Corresponding carboxylic acids or ketones.

Substitution: Nitrated or halogenated derivatives of the phenoxy group.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in developing pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it valuable in creating new derivatives with enhanced properties.

- Antimicrobial Properties : Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate has demonstrated significant antimicrobial activity against various pathogens. Studies report minimum inhibitory concentration (MIC) values as low as 7.81 μg/mL against certain fungal strains, indicating its potential as a lead compound for antifungal therapies. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

- Anti-inflammatory Effects : Research has shown that this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. It may modulate signaling pathways related to inflammation, suggesting its potential therapeutic role in treating inflammatory conditions .

Medicine

- Drug Development : The compound is being explored for its role in drug development due to its promising biological activities. Its structural characteristics allow for modifications that can enhance its efficacy and specificity towards particular therapeutic targets .

Industrial Applications

This compound is also utilized in industrial applications:

- Production of Specialty Chemicals : It acts as a precursor for synthesizing advanced materials and specialty chemicals, contributing to various industrial processes .

Antimicrobial Efficacy Study

A comparative study evaluated the antimicrobial efficacy of this compound against several fungal strains. The results indicated superior antifungal potency compared to standard agents like fluconazole, highlighting its potential for further development in antifungal therapies .

Anti-inflammatory Research

In a study involving RAW 264.7 macrophage cells, treatment with this compound led to a significant decrease in nitric oxide production and reduced expression of inflammatory markers. This suggests that the compound could be a valuable therapeutic agent in managing chronic inflammation-related diseases .

Mechanism of Action

The mechanism of action of ethyl 2-(2-isopropyl-5-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ in ester groups, chain lengths, and substituents, impacting solubility, lipophilicity, and bioactivity:

Key Observations :

- Conversely, α,β-unsaturated crotonate (I-7d) may enhance reactivity and target binding .

- Functional Group Replacements : Amide-thiadiazole hybrids (e.g., 5f) introduce hydrogen-bonding capacity and heterocyclic motifs, often correlated with antimicrobial activity .

Biological Activity

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies, while providing a comprehensive overview of the current findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure which includes an ethyl ester group and a phenoxy moiety. The synthesis typically involves the reaction of 2-isopropyl-5-methylphenol with ethyl bromoacetate under basic conditions, resulting in the desired compound through nucleophilic substitution.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown promising results in inhibiting the growth of bacteria and fungi:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 7.81 μg/mL against certain fungal strains, outperforming standard antifungal agents like fluconazole .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes, possibly through enzyme inhibition or receptor binding.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

- Inflammatory Mediators : this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

- Cellular Mechanisms : Its action may involve modulation of signaling pathways related to inflammation, potentially affecting NF-kB activation and nitric oxide synthase activity .

Study on Antifungal Activity

In a comparative study, this compound was tested alongside other derivatives for antifungal activity. Results indicated that this compound had superior antifungal potency compared to several structurally related compounds, suggesting its potential as a lead compound for further development in antifungal therapies .

Anti-inflammatory Research

A recent study evaluated the anti-inflammatory effects of this compound in RAW 264.7 macrophage cells. The findings demonstrated that treatment with the compound led to a significant decrease in nitric oxide production and reduced expression of inflammatory markers. This suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It could bind to receptors that mediate inflammatory responses, altering cellular signaling.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Data Summary Table

| Biological Activity | MIC (μg/mL) | Key Findings |

|---|---|---|

| Antifungal | 7.81 | Superior activity compared to fluconazole |

| Anti-inflammatory | N/A | Reduced TNF-α and IL-6 levels in macrophages |

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate, and how do electron-donating substituents influence reaction kinetics?

Methodological Answer: The synthesis of phenoxyacetate derivatives typically involves refluxing the phenolic precursor (e.g., 2-isopropyl-5-methylphenol) with ethyl chloroacetate in the presence of a strong base (e.g., KOH or NaOH). Electron-donating groups like methyl and isopropyl substituents reduce the phenolic hydroxyl's acidity, necessitating harsher conditions (e.g., prolonged reflux at 80–100°C for 4–6 hours). Catalytic sulfuric acid may be added to enhance electrophilic substitution . Key Parameters:

- Base: NaOH/KOH (1–2 equivalents)

- Solvent: Methanol or ethanol

- Reaction Time: 4–6 hours

- Temperature: 80–100°C

Q. Which purification techniques are recommended for isolating this compound when recrystallization fails?

Methodological Answer: If recrystallization in ethyl acetate/hexane mixtures fails due to oily byproducts, consider column chromatography (silica gel, eluent: hexane/ethyl acetate 8:2) or vacuum distillation (for thermally stable compounds). Adjusting pH during filtration (e.g., pH 5–6) can improve yield by minimizing salt formation .

Q. How can spectroscopic techniques (NMR, GC-MS) resolve structural ambiguities in phenoxyacetate derivatives?

Methodological Answer:

- 1H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and ester groups (δ 4.1–4.3 ppm for CH2, δ 1.2–1.4 ppm for CH3).

- GC-MS: Detect molecular ion peaks (e.g., m/z 250–280 for the parent compound) and fragmentation patterns (e.g., loss of COOEt group at m/z 45) .

Advanced Research Questions

Q. How can SHELX and ORTEP-III address crystallographic data discrepancies in this compound?

Methodological Answer:

- SHELXL: Refine crystal structures using high-resolution X-ray data. For twinned crystals, apply TWIN/BASF commands to model twin laws .

- ORTEP-III: Visualize anisotropic displacement parameters to validate molecular geometry. Use thermal ellipsoid plots to identify disorder in isopropyl/methyl groups .

Q. What computational strategies predict the bioactivity of derivatives (e.g., 1,3,4-oxadiazole hybrids)?

Methodological Answer:

- 3D-QSAR: Build models using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with antibacterial activity.

- Molecular Docking: Screen derivatives against E. coli FabH enzyme (PDB: 1HNJ) to assess binding affinity. Prioritize compounds with hydrogen bonds to Arg36 or Val45 .

Q. How does pH adjustment during synthesis impact yield and product stability?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- PPE: Nitrile gloves, goggles, and lab coats to prevent dermal contact.

- Storage: -20°C under inert gas (N2/Ar) to prevent oxidation. Stability ≥2 years under these conditions .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data (e.g., unexpected carbonyl signals in IR)?

Methodological Answer:

Q. Why do synthetic yields vary with substituent position (e.g., 2-isopropyl vs. 5-methyl)?

Methodological Answer: Steric hindrance from isopropyl groups at the ortho position slows nucleophilic attack. Kinetic studies show a 15–20% yield reduction compared to para-substituted analogs. Optimize by using phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.